3-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]propan-1-ol
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Overview
Description
3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the reaction of 2-methoxyethylamine with 1,3-benzodiazole-2-carbaldehyde, followed by reduction and subsequent functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters like temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A β1-adrenergic blocker used in the treatment of hypertension and angina.
Propranolol: A non-selective β-adrenergic blocker used for similar indications as metoprolol.
Atenolol: Another β1-adrenergic blocker with similar therapeutic uses.
Uniqueness
3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its specific benzimidazole structure, which imparts distinct biological activities compared to other β-adrenergic blockers. Its ability to interact with different molecular targets and pathways makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H18N2O2/c1-17-10-8-15-12-6-3-2-5-11(12)14-13(15)7-4-9-16/h2-3,5-6,16H,4,7-10H2,1H3 |
InChI Key |
RRVPJKMSXYBUGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CCCO |
Origin of Product |
United States |
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